(R)-Cyclohexyl 2-methoxyphenyl sulfoxide
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Overview
Description
®-Cyclohexyl 2-methoxyphenyl sulfoxide is an organosulfur compound characterized by the presence of a sulfoxide functional group. This compound is notable for its chiral nature, which means it has non-superimposable mirror images, making it significant in stereochemistry and various applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclohexyl 2-methoxyphenyl sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to achieve the desired sulfoxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation to the sulfone.
Industrial Production Methods
On an industrial scale, the production of ®-Cyclohexyl 2-methoxyphenyl sulfoxide may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the oxidation process. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
®-Cyclohexyl 2-methoxyphenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide back to the sulfide can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfoxide oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and alcohols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Cyclohexyl 2-methoxyphenyl sulfoxide has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ®-Cyclohexyl 2-methoxyphenyl sulfoxide involves its interaction with various molecular targets. The sulfoxide group can act as a ligand, coordinating with metal centers in catalytic processes. In biological systems, the compound may interact with enzymes and proteins, influencing their activity through oxidation-reduction reactions or by forming covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide: A widely used solvent with similar sulfoxide functionality but lacks the chiral and cyclohexyl groups.
Phenyl sulfonylacetophenone: Another sulfoxide compound used in organic synthesis with different structural features.
Uniqueness
®-Cyclohexyl 2-methoxyphenyl sulfoxide is unique due to its chiral nature and the presence of both cyclohexyl and methoxyphenyl groups. These structural features confer specific reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
1-[(R)-cyclohexylsulfinyl]-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYLQKXVFNCBMW-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[S@](=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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